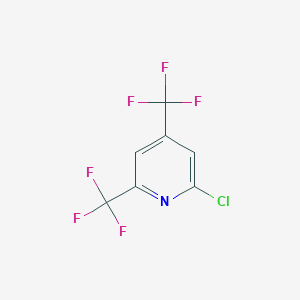

2-Chloro-4,6-bis(trifluoromethyl)pyridine

Overview

Description

2-Chloro-4,6-bis(trifluoromethyl)pyridine (2C4,6-BTP) is a chemical compound belonging to the pyridine family of heterocyclic compounds. It is a colorless liquid that is soluble in water, and is used in a variety of scientific and industrial applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2C4,6-BTP is also used as a ligand in coordination chemistry.

Scientific Research Applications

Chemosensors and Ligands

Fluoride Ion Detection : 2,6-Bis(2-benzimidazolyl)pyridine, a relative of 2-Chloro-4,6-bis(trifluoromethyl)pyridine, has been used as a chemosensor for detecting fluoride ions. This application utilizes UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR techniques (Chetia & Iyer, 2008).

Coordination Chemistry : Compounds related to this compound have been synthesized for use in coordination chemistry, particularly with lanthanide ions. This involves spectroscopic characterization and single-crystal X-ray diffraction methods (Pailloux et al., 2009).

Synthesis and Structural Studies

Ligand Synthesis for Supramolecular Chemistry : 2,6-Bis(trimethyltin)pyridine, which can be related to the target compound, is used in Stille-type coupling procedures to prepare various pyridine-based ligands. This demonstrates the versatility of pyridine derivatives in the synthesis of complex molecules (Schubert & Eschbaumer, 1999).

Spin-Transitions in Iron(II) Complexes : Research involving 2,6-bis(pyrazol-1-yl)pyridine derivatives (closely related to the target compound) focused on thermal and light-induced spin-transitions in iron(II) complexes. These studies provide insights into the influence of polymorphism on spin-crossover compounds (Pritchard et al., 2009).

Material Science and Polymer Chemistry

- Synthesis of Soluble Polyimides : A study involved the synthesis of a new aromatic diamine monomer containing both pyridine and fluorine, which was used to produce a series of novel aromatic polyimides. This showcases the application of pyridine derivatives in advanced polymer chemistry (Zhang et al., 2007).

Catalysis and Chemical Reactions

- Catalysis in Ethylene Polymerization : Research involving 2,6-bis(imino)pyridine ligands and iron(II) dichloride complexes demonstrates their use in ethylene polymerization, showcasing high catalytic activity and thermal stability (Cao et al., 2012).

Mechanism of Action

Target of Action

2-Chloro-4,6-bis(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . Its primary targets are pests in the agricultural industry . It’s also used in the pharmaceutical and veterinary industries .

Mode of Action

The compound interacts with its targets primarily through the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Biochemical Pathways

The biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmacokinetics

The introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues .

Result of Action

It’s known that the major use of its derivatives is in the protection of crops from pests .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound’s reactivity, physico-chemical behavior, and biological activity are significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity .

Biochemical Analysis

Biochemical Properties

It is known that TFMP derivatives, which include 2-Chloro-4,6-bis(trifluoromethyl)pyridine, are characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties may influence how this compound interacts with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that TFMP derivatives can be used to develop compounds with unique biological properties . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name |

2-chloro-4,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF6N/c8-5-2-3(6(9,10)11)1-4(15-5)7(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJLRLKOOIIRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563425 | |

| Record name | 2-Chloro-4,6-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81565-21-1 | |

| Record name | 2-Chloro-4,6-bis(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81565-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1610937.png)